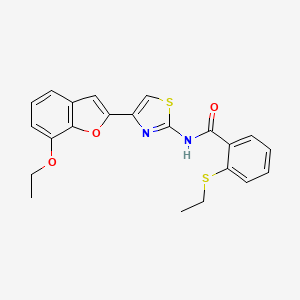![molecular formula C15H17NO3 B2476857 2-{5-メチル-2-[4-(プロパン-2-イル)フェニル]-1,3-オキサゾール-4-イル}酢酸 CAS No. 1225846-93-4](/img/structure/B2476857.png)
2-{5-メチル-2-[4-(プロパン-2-イル)フェニル]-1,3-オキサゾール-4-イル}酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid is a complex organic compound featuring an oxazole ring substituted with a methyl group and a phenyl group
科学的研究の応用
2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid typically involves the formation of the oxazole ring followed by the introduction of the acetic acid moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the use of catalysts to improve yield and selectivity. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high purity and yield.
化学反応の分析
Types of Reactions
2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.
作用機序
The mechanism of action of 2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid involves its interaction with specific molecular targets. The oxazole ring and phenyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}propionic acid
- 2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}butanoic acid
Uniqueness
2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid is unique due to its specific substitution pattern on the oxazole ring and the presence of the acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
2-[5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(2)11-4-6-12(7-5-11)15-16-13(8-14(17)18)10(3)19-15/h4-7,9H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJDIYIRHMJGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2476776.png)
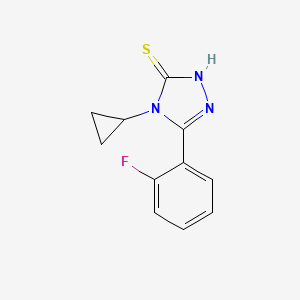
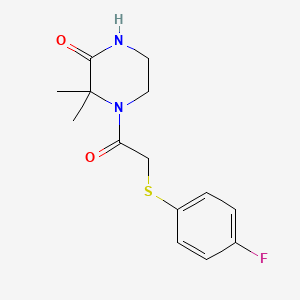
![5-Bromo-2-{[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2476780.png)
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476782.png)
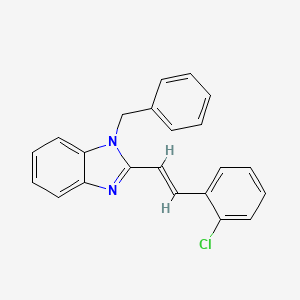
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2476784.png)
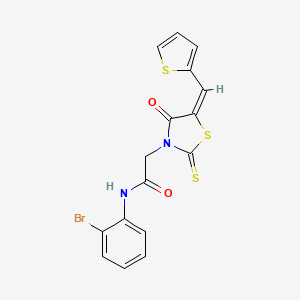
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2476787.png)
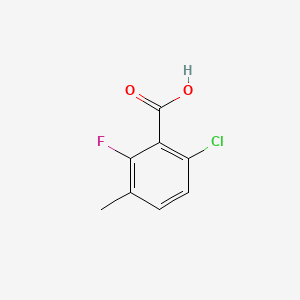

![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)
